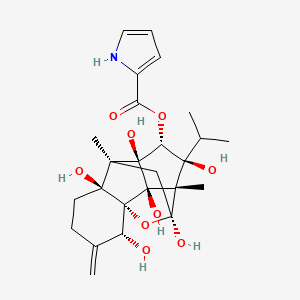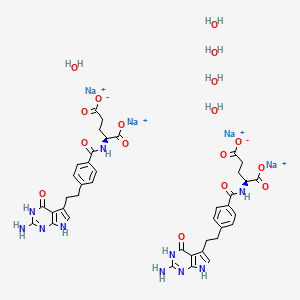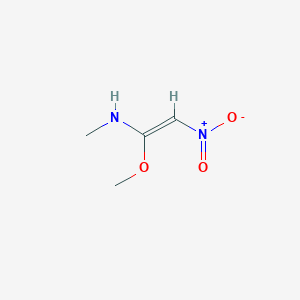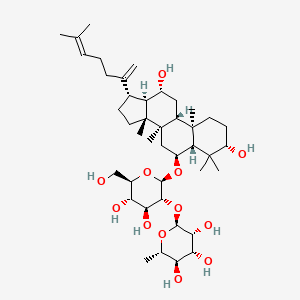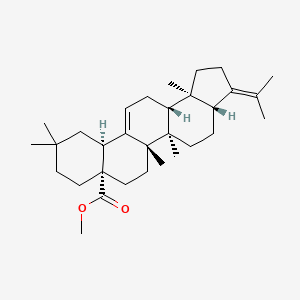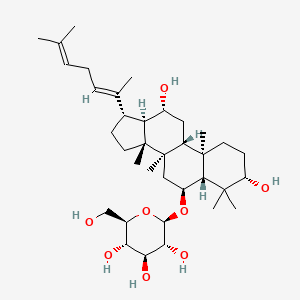![molecular formula C20H27ClN8OS B1139431 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-1473759 (hydrochloride) is a novel compound known for its potent inhibition of Aurora kinases A and B. Aurora kinases are essential for the proper progression of cells through mitosis, and their inhibition can lead to cell death. This compound has shown significant promise in cancer research due to its ability to inhibit tumor growth .
Preparation Methods
The synthesis of SCH-1473759 (hydrochloride) involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimizing these conditions to ensure high yield and purity .
Chemical Reactions Analysis
SCH-1473759 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its biological activity.
Reduction: This reaction can be used to modify specific functional groups within the compound.
Substitution: Common reagents and conditions used in these reactions include various acids, bases, and solvents. .
Scientific Research Applications
SCH-1473759 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinases.
Biology: Helps in understanding the role of Aurora kinases in cell cycle regulation.
Medicine: Shows potential as an anti-cancer agent due to its ability to inhibit tumor growth.
Industry: May be used in the development of new therapeutic agents targeting Aurora kinases
Mechanism of Action
SCH-1473759 (hydrochloride) exerts its effects by directly binding to Aurora kinases A and B, inhibiting their activity. This inhibition disrupts the normal progression of cells through mitosis, leading to cell death. The molecular targets and pathways involved include the phosphorylation of proteins required for bipolar spindle assembly and mitotic entry .
Comparison with Similar Compounds
SCH-1473759 (hydrochloride) is unique in its potent inhibition of both Aurora kinases A and B at sub-nanomolar concentrations. Similar compounds include other Aurora kinase inhibitors, such as:
VX-680: Another potent Aurora kinase inhibitor.
MLN8237: Specifically targets Aurora kinase A.
AZD1152: Specifically targets Aurora kinase B.
These compounds share similar mechanisms of action but differ in their specificity and potency .
Properties
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZMWNWFHDNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
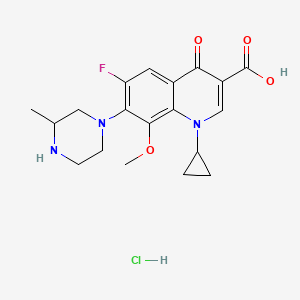
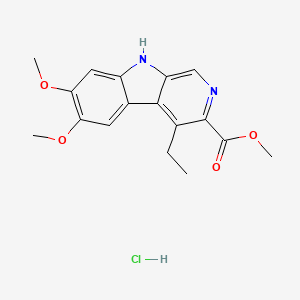
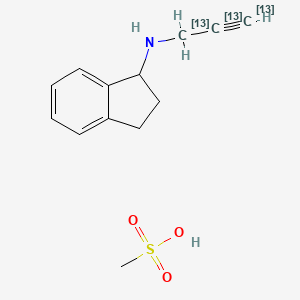
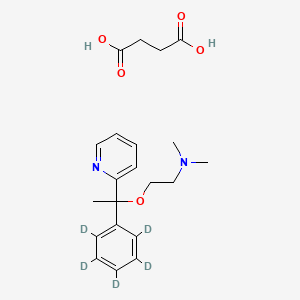
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)

